molecular formula C23H25N3O2S B2974658 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1008200-36-9

4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Numéro de catalogue: B2974658
Numéro CAS: 1008200-36-9
Poids moléculaire: 407.53
Clé InChI: XWBWZHUUZGLRJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Key Features The compound 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thieno[3,4-c]pyrazole core fused with a sulfur-containing thiophene ring. Its substituents include:

  • A tert-butyl group at the 4-position of the benzamide moiety.
  • An o-tolyl group (ortho-methylphenyl) at the 2-position of the pyrazole ring.
  • A benzamide linked via the N-atom of the pyrazole.

The tert-butyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Propriétés

IUPAC Name

4-tert-butyl-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15-7-5-6-8-20(15)26-21(18-13-29(28)14-19(18)25-26)24-22(27)16-9-11-17(12-10-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWZHUUZGLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a derivative of thienopyrazole and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_3O_3S with a molecular weight of approximately 416.32 g/mol. The structure features a thieno[3,4-c]pyrazole moiety substituted with a tert-butyl group and an o-tolyl group, which contribute to its unique properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thienopyrazole Core : Initial reactions utilize thioketones and hydrazines to create the thienopyrazole framework.
  • Substitution Reactions : The introduction of the tert-butyl and o-tolyl substituents is achieved through electrophilic aromatic substitution or similar methodologies.
  • Amidation : The final step involves coupling the thienopyrazole with benzamide derivatives to yield the target compound.

Anticancer Activity

Recent studies have reported that compounds similar to 4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as the PI3K/Akt pathway .
  • Case Study : In vitro studies demonstrated that derivatives showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Comparative Analysis : In a study comparing various thienopyrazole derivatives, this compound exhibited superior antioxidant activity compared to others tested under similar conditions.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses:

  • Cytokine Inhibition : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo studies demonstrated that administration led to reduced swelling and pain in models of acute inflammation.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspases
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzamide Moiety

Compound Name Substituent on Benzamide Key Properties/Applications Reference
4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide tert-butyl (4-position) Likely improved lipophilicity Target
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide trifluoromethyl (2-position) Enhanced metabolic stability (electron-withdrawing CF₃) [1]
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide bromo (4-position) Synthetic intermediate (bromo as leaving group) [2]

Analysis

  • Trifluoromethyl (CF₃) : The electron-withdrawing nature of CF₃ in [1] may reduce metabolic degradation compared to the tert-butyl group, which is electron-donating. This could influence pharmacokinetics and target binding.
  • Bromo (Br) : The brominated analog in [2] is likely used in Suzuki couplings or nucleophilic substitutions due to Br’s reactivity, unlike the inert tert-butyl group in the target compound.

Substituent Variations on the Pyrazole Ring

Compound Name Substituent on Pyrazole Position Impact on Activity
Target compound o-tolyl (ortho-methyl) 2-position Steric hindrance may restrict binding to flat enzyme pockets.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide p-tolyl (para-methyl) 2-position Reduced steric effects compared to o-tolyl, potentially improving target engagement .

Analysis

  • o-Tolyl vs. The para-tolyl group in [2] offers less steric interference, possibly enhancing binding affinity.

Heterocycle Core Modifications

Compound Name Core Structure Biological Relevance Reference
Target compound Thieno[3,4-c]pyrazole Combines thiophene’s aromaticity with pyrazole’s hydrogen-bonding capability. Target
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide Pyrrolo[3,4-c]pyrazole Proven tyrosine kinase inhibitor; pyrrolo core enhances solubility via nitrogen-rich structure . [3]

Analysis

  • Thieno vs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.